REACTION_CXSMILES
|
Cl.[C:2]([CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)([CH3:5])([CH3:4])[CH3:3]>C(=O)(O)[O-].[Na+]>[C:2]([CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)([CH3:5])([CH3:4])[CH3:3] |f:0.1,2.3|
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
|
Cl.C(C)(C)(C)C1CCNCC1
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Name
|
|
Quantity
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150 mL
|
Type
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solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
extract three times with DCM
|
Type
|
DRY_WITH_MATERIAL
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Details
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dry over sodium sulfate
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Type
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FILTRATION
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Details
|
filter
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Type
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CUSTOM
|
Details
|
collect the filtrate
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Type
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CONCENTRATION
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Details
|
and concentrate under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)C1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |